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molecular formula C10H13N3O4S B8339534 N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide

N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide

Cat. No. B8339534
M. Wt: 271.30 g/mol
InChI Key: FYZIKEKHLDPREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781611B2

Procedure details

A suspension of 40 g N,N-Dimethyl 2-aminosulfonyl-4-nitrobenzamide (VIII), sodium molybdate (0.08 g) and Pd/C (3 g, 5%, 50% water) in formic acid (200 ml) was hydrogenated at 50° C. and 40 bar for 7 hours. The catalyst was then filtered and washed with formic acid (20 ml). The filtrate was concentrated in vacuo and ethyl acetate (200 ml) added. After stirring for 2 hours at 20° C. the product was filtered, the filtrate concentrated and re-filtered. The combined solids were washed with ethyl acetate (20 ml) and dries at 50° C./50 mbar. Yield: 35.3 g (=84.3%), 94.1% w/w, mp.: 192-193° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
catalyst
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:18])[C:3](=[O:17])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[CH:6][C:5]=1[S:13]([NH2:16])(=[O:15])=[O:14].[CH:19](O)=[O:20]>[O-][Mo]([O-])(=O)=O.[Na+].[Na+].[Pd]>[CH3:1][N:2]([CH3:18])[C:3](=[O:17])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH:19]=[O:20])=[CH:6][C:5]=1[S:13]([NH2:16])(=[O:15])=[O:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CN(C(C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N)=O)C
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
0.08 g
Type
catalyst
Smiles
[O-][Mo](=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 hours at 20° C. the product
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 50° C.
FILTRATION
Type
FILTRATION
Details
The catalyst was then filtered
WASH
Type
WASH
Details
washed with formic acid (20 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo and ethyl acetate (200 ml)
ADDITION
Type
ADDITION
Details
added
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
FILTRATION
Type
FILTRATION
Details
re-filtered
WASH
Type
WASH
Details
The combined solids were washed with ethyl acetate (20 ml) and dries at 50° C./50 mbar

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
CN(C(C1=C(C=C(C=C1)NC=O)S(=O)(=O)N)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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